2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride

Description

Systematic Nomenclature and Structural Identification

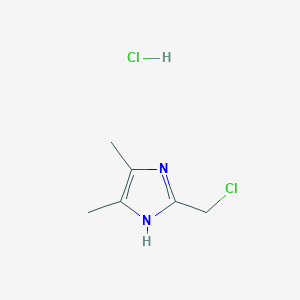

The systematic identification of this compound follows International Union of Pure and Applied Chemistry guidelines, providing precise structural designation for this heterocyclic compound. The compound possesses Chemical Abstracts Service registry number 1390654-37-1, establishing its unique identity within chemical databases and literature. The complete chemical name reflects the specific substitution pattern on the imidazole ring system, where position 2 carries a chloromethyl group and positions 4 and 5 bear methyl substituents.

The molecular structure exhibits a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, consistent with the fundamental imidazole framework. The chloromethyl substituent at position 2 introduces significant electrophilic character, while the methyl groups at positions 4 and 5 provide steric and electronic modifications to the parent imidazole structure. The hydrochloride component results from protonation of one of the nitrogen atoms, forming an ionic salt that enhances solubility characteristics and stability in solid form.

Table 1: Fundamental Chemical Properties

The structural analysis reveals specific geometric and electronic characteristics that define this compound's behavior in chemical systems. The imidazole ring maintains planarity typical of aromatic heterocycles, while the chloromethyl substituent provides a reactive site for nucleophilic substitution reactions. The methyl groups at positions 4 and 5 create a symmetrical substitution pattern that influences the compound's electronic distribution and steric accessibility.

Spectroscopic identification methods confirm the structural assignment through characteristic signatures. The Simplified Molecular Input Line Entry System representation provides a concise structural notation that facilitates database searches and computational analysis. The International Chemical Identifier string offers standardized structural encoding that ensures consistent identification across different chemical information systems.

Historical Development in Heterocyclic Chemistry

The historical context of this compound development traces back to the foundational work in imidazole chemistry initiated by Heinrich Debus in 1858. Debus first synthesized imidazole through the reaction of glyoxal and formaldehyde in ammonia, originally naming the compound glyoxaline. This pioneering synthesis established the groundwork for subsequent developments in imidazole derivative chemistry and provided the fundamental understanding necessary for creating substituted variants.

The evolution of imidazole synthetic methodology progressed through several key historical phases, beginning with the Debus-Radziszewski reaction and advancing through various named reactions including the Phillips-Ladenburg reaction, the Wallach reaction, and the Bredereck synthesis. Each methodological advancement contributed to the expanding repertoire of imidazole derivatives, ultimately enabling the synthesis of complex substituted compounds like this compound. The Bredereck synthesis, introduced by German chemist Hellmut Bredereck in 1953, proved particularly significant for creating 4,5-disubstituted imidazoles.

The nomenclature evolution reflects the growing understanding of imidazole chemistry, with the term "imidazole" introduced by German chemist Arthur Rudolf Hantzsch in 1887, replacing the original designation "glyoxaline". This standardization facilitated systematic classification and communication within the scientific community, enabling more precise description of substituted derivatives. Industrial production of imidazole compounds began in the 1950s, marking the transition from laboratory curiosities to commercially viable chemical entities.

Table 2: Historical Milestones in Imidazole Chemistry

Contemporary synthetic approaches for producing chloromethyl-substituted imidazoles build upon these historical foundations while incorporating modern catalytic methods and process optimizations. The development of microwave-assisted synthesis and improved cyclization techniques has enhanced the efficiency and selectivity of imidazole derivative preparation. These advances directly impact the synthesis of specialized compounds like this compound, enabling more consistent production and higher purity levels.

Position in Imidazole Derivative Taxonomy

The taxonomic classification of this compound places it within the broader category of substituted imidazoles, specifically as a member of the chloroalkyl-substituted subclass. According to established chemical taxonomy systems, this compound belongs to the kingdom of organic compounds, specifically within the superclass of organoheterocyclic compounds. The hierarchical classification continues through the class of azoles, the subclass of imidazoles, and the direct parent category of imidazoles.

The compound represents a trisubstituted imidazole derivative, distinguished by its specific substitution pattern that includes both electron-withdrawing and electron-donating groups. The chloromethyl substituent at position 2 classifies it among halogenated imidazole derivatives, while the dimethyl substitution at positions 4 and 5 places it within the alkyl-substituted subcategory. This dual classification reflects the compound's versatile chemical behavior and potential for diverse synthetic applications.

Within the broader context of imidazole pharmacophores, this compound shares structural features with various bioactive molecules while maintaining distinct characteristics that define its specific applications. The imidazole ring system itself represents one of the most important heterocyclic frameworks in medicinal chemistry, with numerous therapeutic agents containing this core structure. The specific substitution pattern of this compound distinguishes it from other clinically relevant imidazole derivatives while maintaining the fundamental electronic and steric properties that make imidazoles valuable in pharmaceutical applications.

Table 3: Chemical Classification Hierarchy

The structural relationship to other imidazole derivatives reveals both similarities and unique features that define this compound's position within the chemical space. Comparative analysis with related compounds such as 4,5-dimethyl-1H-imidazole hydrochloride demonstrates the impact of the chloromethyl substituent on molecular properties and reactivity. The parent compound 4,5-dimethylimidazole, with Chemical Abstracts Service number 2302-39-8, shares the dimethyl substitution pattern but lacks the reactive chloromethyl group.

Propriétés

IUPAC Name |

2-(chloromethyl)-4,5-dimethyl-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c1-4-5(2)9-6(3-7)8-4;/h3H2,1-2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHXOWIZDUYCPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)CCl)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

This compound is an imidazole derivative characterized by the presence of a chloromethyl group at position 2 and two methyl groups at positions 4 and 5. Its chemical formula is C6H8ClN3·HCl, and it exhibits properties typical of imidazole derivatives, including a potential role in pharmacological applications.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : This compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Imidazole derivatives are known to interact with cytochrome P450 enzymes, influencing drug metabolism and clearance.

- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

| Biological Activity | Tested Organisms | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15.2 | Cell wall synthesis inhibition |

| Antibacterial | Escherichia coli | 22.8 | Disruption of nucleic acid synthesis |

| Antifungal | Candida albicans | 18.5 | Membrane integrity disruption |

| Cytotoxicity | Human cancer cell lines (MCF-7) | 30.0 | Induction of apoptosis |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of various imidazole derivatives, including this compound. Results demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus, suggesting potential application in treating resistant infections.

- Cytotoxic Effects in Cancer Models : In vitro tests on MCF-7 breast cancer cells revealed that this compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. The observed IC50 value was 30 µM, indicating a promising anticancer profile.

- Antifungal Activity : The compound also exhibited antifungal properties against Candida albicans with an IC50 value of 18.5 µM. The mechanism was linked to the disruption of fungal cell membrane integrity.

Applications De Recherche Scientifique

Chemistry

This compound serves as a building block for synthesizing more complex imidazole derivatives. These derivatives are crucial in developing pharmaceuticals and agrochemicals due to their diverse chemical reactivity.

Biology

The compound has been investigated for its potential as:

- Enzyme Inhibitors: It can inhibit specific enzymes, providing insights into metabolic pathways.

- Ligands in Metal Complexes: Its ability to coordinate with metal ions makes it useful in studying biological interactions.

Industry

In industrial applications, 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is used in:

- The synthesis of specialized polymers that exhibit unique properties such as conductivity and thermal stability.

Research indicates that this compound possesses notable biological activities:

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various bacterial strains. A summary of inhibition zones from relevant studies is presented below:

| Study | Organism Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Study A | E. coli | 15 | |

| Study B | S. aureus | 20 | |

| Study C | P. aeruginosa | 18 |

Antitumor Activity

In vitro studies have demonstrated its potential in inducing apoptosis in cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 25.72 ± 3.95 | Induction of apoptosis via mitochondrial pathway | |

| U-937 (Leukemia) | 30.0 ± 5.0 | Inhibition of cell proliferation | |

| A549 (Lung Cancer) | 22.5 ± 4.0 | Cell cycle arrest |

Case Study on Antimicrobial Effects

A study assessed the antimicrobial efficacy of the compound against various pathogens, demonstrating significant inhibition rates comparable to standard antibiotics. This suggests its potential for developing new antimicrobial agents based on this structure.

Case Study on Anticancer Activity

In vivo studies using tumor-bearing mice indicated that treatment with the compound resulted in reduced tumor growth and increased survival rates. Flow cytometry analyses confirmed that the compound induced apoptosis in treated cells.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride and related imidazole derivatives:

Key Insights:

Reactivity: The chloromethyl group in the target compound enables alkylation reactions, distinguishing it from non-chlorinated analogs like 4,5-dimethyl-1H-imidazole hydrochloride. Saturated analogs (e.g., 4,5-dihydro derivatives) exhibit reduced aromaticity, altering electronic properties and reactivity .

Pharmacological Relevance : Compounds with aromatic substituents (e.g., 4-chlorophenyl) or bulky groups (e.g., xylometazoline) are tailored for biological activity, whereas the target compound is primarily a synthetic building block .

Méthodes De Préparation

Chloromethylation via Formaldehyde and Hydrochloric Acid

A widely reported method for synthesizing chloromethylated imidazole derivatives involves the reaction of the parent imidazole with formaldehyde and hydrochloric acid in the presence of hydrogen chloride gas. Although the exact literature on the 4,5-dimethyl derivative is limited, analogous procedures for related imidazole compounds provide a robust framework.

-

- Starting material: 4,5-dimethylimidazole (technical grade, ~90% purity or higher)

- Reagents: 37% aqueous formaldehyde solution, concentrated hydrochloric acid (~36% by weight), and hydrogen chloride gas

- Temperature: Maintained at approximately 80 °C

- Reaction time: Extended heating for 20 hours under continuous HCl gas bubbling to promote chloromethylation

-

- Formaldehyde solution is added dropwise over 4 hours to a heated mixture of 4,5-dimethylimidazole dissolved in concentrated hydrochloric acid.

- Simultaneously, HCl gas is introduced at a controlled rate to maintain acidic conditions and facilitate chloromethyl group formation.

- After completion, the reaction mixture is cooled, and volatile components are removed under reduced pressure.

- The residue is treated with a solution of HCl gas in ethanol to precipitate the hydrochloride salt.

- The solid is filtered, washed with HCl gas in ether, and dried under vacuum.

Alternative Synthetic Routes

While the formaldehyde/HCl chloromethylation is the classical approach, alternative methods include:

- Direct Chloromethylation Using Chloromethyl Methyl Ether (CMME): This reagent can chloromethylate imidazole derivatives under acidic catalysis, though its toxicity limits industrial use.

- Phase Transfer Catalysis (PTC): Utilizing PTC conditions to facilitate chloromethylation in biphasic systems, improving reaction rates and selectivity.

- Continuous Flow Reactors: Industrial scale synthesis often employs continuous flow to precisely control temperature, gas flow, and reagent addition, enhancing yield and purity.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Effect on Reaction |

|---|---|---|

| Temperature | 75–85 °C | Higher temp increases reaction rate but may cause side reactions |

| Reaction Time | 16–24 hours | Sufficient time needed for full conversion |

| Formaldehyde Concentration | 30–40% aqueous solution | Controls chloromethyl group availability |

| HCl Gas Flow Rate | 40,000 parts by volume/hour | Maintains acidic environment and chloromethylation |

| Solvent | Concentrated aqueous HCl | Provides medium and protonation for reaction |

| Post-reaction Workup | Distillation under vacuum, precipitation with HCl in ethanol | Purifies product as hydrochloride salt |

Research Findings and Analysis of Preparation Methods

Yield and Purity

- The chloromethylation process yields the hydrochloride salt with high purity (>95%) after recrystallization.

- Impurities mainly include unreacted starting imidazole and side products from over-chloromethylation or polymerization.

- Purification by precipitation and washing with HCl-saturated ether enhances the salt's crystallinity and purity.

Mechanistic Insights

- The reaction proceeds via electrophilic substitution where the chloromethyl cation (formed in situ from formaldehyde and HCl) attacks the nucleophilic 2-position of the imidazole ring.

- Acidic conditions protonate the imidazole nitrogen atoms, increasing electrophilicity and directing substitution regioselectively.

- Continuous HCl gas bubbling ensures a steady supply of chloromethylating species and maintains reaction acidity.

Scale-up Considerations

- Industrial scale production benefits from continuous flow reactors enabling:

- Precise temperature and reagent control

- Reduced reaction times

- Enhanced safety by minimizing handling of gaseous HCl and formaldehyde

- Catalyst usage is minimal; reaction relies mainly on acid catalysis.

- Waste management includes neutralization of acidic aqueous effluents and recovery of solvents.

Comparative Data Table: Preparation Parameters and Outcomes

| Preparation Method | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Formaldehyde + HCl gas chloromethylation | 4,5-dimethylimidazole, HCHO, HCl gas | 80 | 20 | 75–85 | >95 | Classical method, well-established |

| Chloromethyl methyl ether (CMME) method | 4,5-dimethylimidazole, CMME, acid catalyst | 50–60 | 6–12 | 65–75 | 90–95 | Less used industrially due to toxicity |

| Phase Transfer Catalysis (PTC) | 4,5-dimethylimidazole, paraformaldehyde, HCl, PTC catalyst | 40–50 | 12–16 | 70–80 | 92–95 | Improved selectivity, moderate scale |

| Continuous Flow Reactor | Same as classical reagents | 75–85 | 4–8 | 80–88 | >95 | Industrial scale, enhanced control |

Q & A

Q. What are the recommended synthetic routes for 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of amido-nitrile precursors under nickel-catalyzed conditions, followed by proto-demetallation and dehydrative cyclization . Mild reaction conditions (e.g., 50–80°C, inert atmosphere) are critical to avoid side reactions, such as oxidation of the chloromethyl group. Optimization of pH (6–8) and use of nucleophilic agents (e.g., NaBH₄ for reduction) can improve yields to >75% . Scalable routes emphasize controlled stoichiometry of Cl⁻ donors (e.g., HCl gas) to ensure regioselective substitution .

Q. How can structural purity and identity be validated for this compound?

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30 v/v) at 1.0 mL/min; retention time ~6.2 min .

- NMR : ¹H NMR (D₂O, 400 MHz): δ 3.75 (s, 2H, CH₂Cl), 2.45 (s, 6H, 4,5-dimethyl), 7.20 (s, 1H, imidazole-H) .

- MS : ESI-MS (positive mode) shows [M+H]⁺ at m/z 155.03 (C₄H₈Cl₂N₂) .

Q. What are the key safety considerations for handling this compound?

Q. How is this compound used as a reference standard in pharmaceutical analysis?

It is employed as an impurity marker (e.g., in antazoline hydrochloride APIs) at concentrations ≥95% purity. Protocols involve spiking API samples at 0.1–1.0% w/w and quantifying via HPLC-UV at 254 nm .

Advanced Research Questions

Q. What crystallographic methods resolve structural ambiguities in substituted imidazole derivatives?

Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Key parameters:

- Space group: P2₁/c (common for imidazoles).

- Validation: Check for R-factor (<5%), ADPs, and hydrogen-bonding networks using PLATON . Example: A related compound, 2-(4-chlorophenyl)-1-pentyl-4,5-diphenylimidazole, showed C–Cl bond length of 1.73 Å and dihedral angles <10° between imidazole and substituents .

Q. How does the chloromethyl group influence biological activity in imidazole derivatives?

The –CH₂Cl moiety enhances electrophilicity, enabling covalent binding to thiol groups in enzymes (e.g., cytochrome P450). Studies on analogous compounds show dose-dependent antimicrobial activity (MIC 8–32 µg/mL against S. aureus) and apoptosis induction in cancer cells (IC₅₀ ~20 µM) via ROS generation .

Q. What strategies address enantiomeric impurities in chiral imidazole synthesis?

- Chiral HPLC : Use a Chiralpak IG-3 column with hexane/isopropanol (80:20) to resolve enantiomers (α >1.5) .

- Asymmetric catalysis : Employ Cu(I)-BINAP complexes for stereoselective cyclization (ee >90%) .

Q. How can contradictory spectral or bioactivity data be resolved?

- Spectral conflicts : Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping peaks (e.g., imidazole-H vs. solvent artifacts) .

- Bioactivity variability : Conduct dose-response assays with positive controls (e.g., cisplatin for cytotoxicity) and standardized cell lines (e.g., HeLa) to minimize batch effects .

Methodological Tables

Table 1. Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular formula | C₄H₈Cl₂N₂ | |

| Molecular weight | 155.03 g/mol | |

| Melting point | 305°C (decomp.) | |

| Storage stability | –20°C under N₂ |

Table 2. Common Analytical Parameters for HPLC

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| C18 (5 µm) | 0.1% TFA in ACN/H₂O | 1.0 mL/min | UV (254 nm) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.